molecular formula C18H24N2O3 B14140291 2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone CAS No. 370841-39-7

2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone

Cat. No.: B14140291
CAS No.: 370841-39-7
M. Wt: 316.4 g/mol
InChI Key: MQSSOANFWQBVFB-UHFFFAOYSA-N
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Description

2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone is a complex organic compound that combines the structural features of both piperidine and indole derivatives. The presence of these two moieties in a single molecule makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. Together, these structural features contribute to the compound’s biological effects, including its potential therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-hydroxyethyl)piperidin-1-yl]-1H-indole-3-carbaldehyde
  • 2-[2-(2-hydroxyethyl)piperidin-1-yl]-1H-indole-3-acetic acid
  • 2-[2-(2-hydroxyethyl)piperidin-1-yl]-1H-indole-3-methanol

Uniqueness

Compared to similar compounds, 2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone is unique due to the presence of the methoxy group on the indole ring. This structural feature can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable molecule for research and development .

Properties

CAS No.

370841-39-7

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C18H24N2O3/c1-23-14-5-6-17-15(10-14)16(11-19-17)18(22)12-20-8-3-2-4-13(20)7-9-21/h5-6,10-11,13,19,21H,2-4,7-9,12H2,1H3

InChI Key

MQSSOANFWQBVFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)CN3CCCCC3CCO

Origin of Product

United States

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